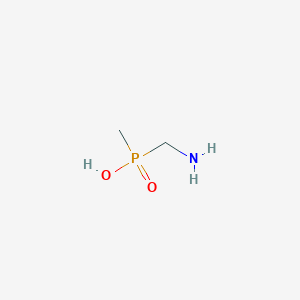

Aminomethyl(methyl)phosphinic acid

Description

Positioning within the Landscape of Organophosphorus Compounds

Organophosphorus compounds are a broad class of organic chemicals containing phosphorus. nih.govresearchgate.net They are categorized based on the oxidation state of the phosphorus atom and the nature of the groups attached to it. wikipedia.org Aminomethyl(methyl)phosphinic acid falls under the category of phosphinic acids, which are characterized by a phosphorus atom bonded to two organic residues and one hydroxyl group.

These compounds are derivatives of phosphinic acid (H₂P(O)OH) where one or both hydrogen atoms on the phosphorus are replaced by organic groups. researchgate.net The presence of a direct phosphorus-carbon (P-C) bond is a defining feature of many organophosphorus compounds, including this compound. wikipedia.org

Table 1: Classification of Selected Organophosphorus Compounds

| Compound Type | General Structure | Example |

|---|---|---|

| Phosphate (B84403) Esters | O=P(OR)₃ | Triphenyl phosphate |

| Phosphonic Acids | O=P(OH)₂(R) | (Aminomethyl)phosphonic acid (AMPA) wikipedia.org |

| Phosphinic Acids | O=P(OH)(R)(R') | This compound |

The structural similarity of this compound to other organophosphorus compounds, such as the well-known herbicide glyphosate (B1671968) and its degradation product aminomethylphosphonic acid (AMPA), underscores its relevance in environmental and agricultural studies. wikipedia.orgresearchgate.netuni-sofia.bg

Significance as a Bioisostere and Transition State Mimic in Biochemical Processes

A key aspect of the scientific interest in this compound lies in its role as a bioisostere and a transition state mimic.

Bioisosterism : Bioisosteres are molecules or groups that possess similar physical or chemical properties and produce broadly similar biological effects. The phosphinic acid group can act as a bioisostere for the carboxylic acid functionality found in naturally occurring amino acids. researchgate.netresearchgate.netorientjchem.org This substitution can lead to compounds with altered biological activity, making them useful for probing biological systems. For instance, phosphinic acid analogues of isonipecotic acid have been studied as antagonists for GABA receptors. nih.gov

Transition State Mimicry : In enzymatic reactions, the transition state is a transient, high-energy configuration of the substrate as it is converted into a product. Molecules that mimic this transition state can bind tightly to the enzyme's active site and act as potent inhibitors. nih.gov The tetrahedral geometry of the phosphorus center in this compound resembles the transition state of peptide bond hydrolysis, making it a candidate for designing enzyme inhibitors. researchgate.net This principle has been applied in the development of inhibitors for various enzymes, including those involved in cancer. nih.gov

Overview of Key Research Avenues and Potential Academic Applications

The unique properties of this compound and its derivatives have opened up several avenues of academic research.

Enzyme Inhibition Studies : A primary application is in the design of enzyme inhibitors. orientjchem.orgbohrium.com By mimicking natural amino acids or peptide transition states, these compounds serve as valuable tools for studying enzyme mechanisms and for the development of potential therapeutic agents. researchgate.netbohrium.com

Medicinal Chemistry : The ability of aminomethylphosphinic acids to act as bioisosteres has been exploited in medicinal chemistry to create analogues of biologically active molecules with improved properties. researchgate.netorientjchem.orgbohrium.com Research has explored their potential as antimicrobial, antiviral, and antitumor agents. uni-sofia.bgresearchgate.net

Agrochemical Research : Given the structural relationship to known herbicides like glyphosate, there is interest in the biological activity of this compound derivatives as potential plant growth regulators or herbicides. uni-sofia.bg

Coordination Chemistry : The phosphinic acid group can chelate metal ions, leading to applications in areas such as the development of contrast agents for medical imaging and in metal extraction processes. researchgate.netrsc.org

Table 2: Research Applications of this compound and its Derivatives

| Research Area | Application | Rationale |

|---|---|---|

| Enzymology | Enzyme Inhibition | Acts as a transition state mimic for peptidases and other hydrolases. researchgate.net |

| Medicinal Chemistry | Drug Design | Serves as a bioisostere for carboxylic acids in amino acids. researchgate.netorientjchem.orgbohrium.com |

| Agrochemicals | Herbicide/Pesticide Research | Structural similarity to existing herbicides like glyphosate. uni-sofia.bg |

| Material Science | Metal Chelation | The phosphinic acid group can bind to metal ions. researchgate.netrsc.org |

Structure

3D Structure

Properties

CAS No. |

15901-11-8 |

|---|---|

Molecular Formula |

C2H8NO2P |

Molecular Weight |

109.06 g/mol |

IUPAC Name |

aminomethyl(methyl)phosphinic acid |

InChI |

InChI=1S/C2H8NO2P/c1-6(4,5)2-3/h2-3H2,1H3,(H,4,5) |

InChI Key |

QLAUIXHXGPSZQW-UHFFFAOYSA-N |

SMILES |

CP(=O)(CN)O |

Canonical SMILES |

CP(=O)(C[NH3+])[O-] |

Synonyms |

(Aminomethyl)methylphosphinic acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Aminomethyl Methyl Phosphinic Acid and Its Analogues

Strategic Approaches to Aminomethyl(methyl)phosphinic Acid Synthesis

The synthesis of this compound and its analogues is a significant area of research, primarily due to their potential as mimics of carboxylic acids in biological systems. researchgate.netnih.gov These compounds serve as valuable intermediates in the creation of more complex molecules, including phosphinic pseudopeptides and various aminophosphorus acids. nih.govrsc.org

Utilization of Phospha-Mannich Type Reactions for Aminoalkylphosphinic Acid Formation.nih.govrsc.org

A primary and effective method for synthesizing aminoalkylphosphinic acids is the phospha-Mannich reaction. nih.govrsc.org This one-pot reaction typically involves the condensation of a P-H precursor, an aldehyde (commonly formaldehyde), and an amine. nih.govrsc.org Hypophosphorous acid (H₃PO₂) is a frequently used P-H precursor due to its ability to form stable acetals with a P-H function, which are valuable for further chemical modifications. researchgate.netresearchgate.net The reaction is versatile, allowing for the synthesis of a variety of (α-aminoalkyl)phosphinic compounds. researchgate.netresearchgate.net

The phospha-Mannich reaction can be complex and is often accompanied by side reactions, which can complicate the purification of the desired product. researchgate.netresearchgate.net These complexities arise from the inherent instability of hypophosphorous acid and the presence of the hypophosphite anion, which can act as a reductant. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Reagent Stoichiometry.nih.govrsc.org

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of aminoalkyl-H-phosphinic acids via the phospha-Mannich reaction. nih.govrsc.orgtandfonline.com Key factors that influence the reaction's outcome include the choice of solvent, the basicity of the amine, and the nature of the aldehyde. nih.govrsc.org

Recent studies have shown that using wet acetic acid as a solvent can lead to nearly quantitative yields of aminomethyl-H-phosphinic acids with minimal by-products. nih.govrsc.org This is a significant improvement over traditional methods that often result in complex reaction mixtures. nih.govrsc.org The basicity of the amine has been identified as a critical parameter; amines with a pKa greater than 7–8 tend to yield the desired products in high yields. nih.govrsc.org For less basic amines, a competing side reaction, reductive N-methylation coupled with the oxidation of H₃PO₂ to H₃PO₃, becomes more prominent. nih.govrsc.org

The choice of aldehyde also impacts the reaction. While formaldehyde (B43269) is commonly used and generally gives good results, the use of higher aldehydes often leads to lower reaction yields. nih.govrsc.org The stoichiometry of the reactants, including the amine, aldehyde, and hypophosphorous acid, must be carefully controlled to maximize the formation of the desired product and minimize the formation of by-products.

| Amine | pKa | Primary Product | Side Products |

| Secondary Amine | > 7-8 | Aminomethyl-H-phosphinic acid | Minimal |

| Secondary Amine | < 7-8 | Aminomethyl-H-phosphinic acid | Reductive N-methylation products, H₃PO₃ |

| Primary Amine (very basic) | > 7-8 | Amino-bis(methyl-H-phosphinic acid) | Various by-products |

| Primary Amine (less basic) | < 7-8 | Complex mixture | Significant by-products |

Regioselective and Stereoselective Synthetic Pathways

Achieving regioselectivity and stereoselectivity in the synthesis of this compound and its analogues is a significant challenge and an area of active research. The inherent nature of the phospha-Mannich reaction, which brings together three components, can lead to the formation of multiple products if not carefully controlled.

Regioselectivity often becomes a concern when using unsymmetrical amines or aldehydes. The reaction can potentially occur at different sites, leading to a mixture of isomers. The use of specific catalysts and carefully chosen reaction conditions can help to direct the reaction towards the desired regioisomer.

Stereoselectivity is particularly important when synthesizing chiral aminophosphinic acids, which are of great interest for their potential biological activity. nih.govnih.govthieme-connect.de One common strategy to achieve stereoselectivity is the use of a chiral auxiliary. nih.govnih.gov This involves reacting the achiral starting materials with a chiral molecule that directs the stereochemical outcome of the reaction. After the desired stereocenter is established, the chiral auxiliary can be removed. Another approach involves the use of chiral catalysts that can promote the formation of one enantiomer over the other. nih.gov The development of efficient and highly stereoselective methods remains a key objective in this field. nih.govthieme-connect.de

Elucidation of Reaction Intermediates and Mechanistic Pathways (e.g., N-hydroxyalkyl species).nih.govrsc.org

The mechanism of the phospha-Mannich reaction for the synthesis of aminoalkylphosphinic acids is complex and can proceed through different pathways depending on the reaction conditions. nih.govrsc.org One proposed mechanism involves the initial formation of an iminium ion from the reaction of the amine and formaldehyde. The hypophosphorous acid, in its trivalent tautomeric form (HP(OH)₂), then acts as a nucleophile, attacking the iminium ion to form the final product. researchgate.netresearchgate.net

However, recent studies using wet acetic acid as a solvent have suggested an alternative mechanistic pathway. nih.govrsc.org In this proposed mechanism, N-hydroxyalkyl species, such as R₂NCH₂OH and [R₂N(CH₂OH)₂]⁺, are suggested to be the key reactive intermediates. nih.govrsc.org It is believed that these intermediates may be stabilized as acetate (B1210297) esters in the acetic acid medium. nih.govrsc.org This alternative mechanism helps to explain the clean and high-yielding nature of the reaction under these specific conditions. nih.govrsc.org The elucidation of these intermediates and the full mechanistic details are crucial for further optimizing the reaction and expanding its scope. nih.govrsc.org

Derivatization Strategies for N-Substituted Aminomethyl(methyl)phosphinic Acids.google.comtandfonline.commdpi.com

The synthesis of N-substituted aminomethyl(methyl)phosphinic acids is an important area of research, as the nature of the N-substituent can significantly influence the properties and potential applications of the final compound. google.com Various derivatization strategies have been developed to introduce a wide range of substituents onto the nitrogen atom.

One common approach involves starting with a pre-formed N-substituted amine and reacting it with formaldehyde and hypophosphorous acid in a phospha-Mannich type reaction. google.com This method is straightforward and allows for the direct incorporation of the desired N-substituent. Another strategy involves the post-synthetic modification of a primary aminomethylphosphinic acid. This can be achieved through various N-alkylation or N-acylation reactions.

Preparation of N-Methyl and N,N-Dimethyl Derivatives.google.commdpi.com

The preparation of N-methyl and N,N-dimethyl derivatives of this compound is of particular interest. One direct method for synthesizing N-methyl derivatives involves the use of N-methylamine in the phospha-Mannich reaction.

An alternative approach for preparing N-methylated compounds involves the Moedritzer-Irani reaction, which utilizes primary or secondary amines, formaldehyde, and phosphorous acid in an acidic medium. researchgate.net For instance, N-dimethylphosphinoyl-substituted aminomethanephosphonic acids have been successfully synthesized from dimethylphosphinoyl-substituted primary and secondary aliphatic amines. researchgate.net

Furthermore, reductive amination can be employed to introduce methyl groups onto the nitrogen atom. This typically involves reacting the primary amine with formaldehyde to form an imine or aminal, which is then reduced in situ. The synthesis of N,N-dimethylamino-N',N''-diaryl phosphine (B1218219) oxides has been achieved through the reaction of N,N-dimethylphosphoramido dichloride with appropriate amines. researchgate.net

| Derivative | Synthetic Method | Starting Materials | Key Features |

| N-Methyl | Phospha-Mannich Reaction | N-Methylamine, Formaldehyde, Hypophosphorous Acid | Direct incorporation of the methyl group. |

| N-Methyl | Moedritzer-Irani Reaction | Primary amine, Formaldehyde, Phosphorous Acid | Can lead to N-methylated phosphonic acid products. researchgate.net |

| N,N-Dimethyl | Phospha-Mannich Reaction | N,N-Dimethylamine, Formaldehyde, Hypophosphorous Acid | Direct synthesis of the N,N-dimethyl derivative. |

| N,N-Dimethyl | Reaction with N,N-dimethylphosphoramido dichloride | N,N-dimethylphosphoramido dichloride, Amine | Yields N,N-dimethylamino phosphine oxide derivatives. researchgate.net |

Functional Group Interconversions and Protective Group Chemistry

The synthesis of this compound and its derivatives often necessitates the strategic use of functional group interconversions and protecting groups to achieve the desired molecular architecture and to prevent unwanted side reactions. organic-chemistry.orgwikipedia.org Protecting groups are temporarily introduced to mask a reactive functional group, rendering it inert to specific reaction conditions. organic-chemistry.org This allows for chemical modifications to be performed on other parts of the molecule. organic-chemistry.org Following the desired transformation, the protecting group is removed to restore the original functionality. organic-chemistry.orgwikipedia.org

A common strategy involves the protection of the amino group, which is nucleophilic and can interfere with reactions targeting other parts of the molecule. organic-chemistry.org Carbamates are frequently employed as protecting groups for amines. organic-chemistry.org For instance, the tert-Butyloxycarbonyl (Boc) group can be introduced to protect an amino group and is subsequently removed under acidic conditions. organic-chemistry.org Another widely used protecting group is the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions. organic-chemistry.org The differential stability of these protecting groups allows for an "orthogonal" protection strategy, where one can be selectively removed in the presence of the other, enabling sequential modifications at different amino groups within the same molecule. organic-chemistry.org

In the context of phosphinic acid synthesis, protecting groups are also crucial for the phosphorus moiety. For example, a benzyl (B1604629) group, which can be removed by hydrogenolysis, may be used to protect the phosphinic acid. google.com This approach is valuable in multi-step syntheses where the phosphinic acid functionality needs to be preserved during other chemical transformations. google.com

Functional group interconversions are also a key aspect of these synthetic strategies. organic-chemistry.org For example, the oxidation of a P-H bond to a P-OH bond can be a critical step in converting an H-phosphinic acid to a phosphonic acid. rsc.org Furthermore, the addition of a P-H bond across a double bond is a useful method for forming new P-C bonds, expanding the molecular complexity. rsc.org The selective deprotection of an amine can also be considered a functional group interconversion, allowing for further derivatization at that site. rsc.org

The following table summarizes common protecting groups used in the synthesis of amino-phosphorus compounds:

| Protecting Group | Abbreviation | Removal Conditions | Protected Functional Group |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., HCl, CF3COOH) | Amine |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine (B6355638) in DMF) | Amine |

| Carbobenzyloxy | Cbz | Hydrogenolysis | Amine |

| Tosyl | Ts | Strong acid or strong reducing agents | Amine |

| Benzyl | Bn | Hydrogenolysis | Phosphinic Acid, Hydroxyl |

Preparation of Thiophosphinic Analogues of this compound

The synthesis of thiophosphinic acid analogues, where one of the oxygen atoms attached to the phosphorus is replaced by a sulfur atom, introduces a new dimension to the chemical and biological properties of these compounds. The preparation of these analogues often involves the addition of sulfur nucleophiles to suitable precursors.

One synthetic approach involves the reaction of 2H-azirine derivatives with thiols. For instance, the reaction of a 2H-azirine phosphine oxide with a substituted benzenethiol (B1682325) can lead to the formation of allylic α-aminophosphine oxides in good yields. nih.gov The regioselectivity of this reaction can be controlled by the reaction conditions. nih.gov For example, conducting the reaction at 0 °C without a base can favor the formation of the desired allylic product. nih.gov This method provides a route to α-aminophosphorus compounds with a sulfur-containing substituent. nih.gov

The following table outlines the synthesis of an allylic α-aminophosphine oxide from a 2H-azirine and a thiol:

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield |

| 2H-azirine 1a | 4-methylbenzenethiol | No base, 0 °C, 48h | Allylic α-aminophosphine oxide 15b | 89% |

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more efficient and selective methods for the synthesis of this compound and its analogues. These novel approaches often involve the development of new catalysts and reaction conditions to improve yields and reduce by-products.

One significant advancement is the use of the phospha-Mannich reaction. This multicomponent reaction involves the condensation of an amine, an aldehyde (such as formaldehyde), and a phosphorus-containing compound with a P-H bond, like hypophosphorous acid (H₃PO₂). rsc.orgresearchgate.net This reaction can provide a direct route to aminomethyl-H-phosphinic acids. rsc.org The reaction of H₃PO₂ with secondary amines and formaldehyde in wet acetic acid has been shown to produce aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products. rsc.org The success of this reaction is dependent on the basicity of the amine, with more basic amines (pKa > 7-8) giving the desired products in high yields. rsc.org For less basic amines, a side reaction involving reductive N-methylation and oxidation of H₃PO₂ to phosphorous acid (H₃PO₃) can occur. rsc.org

Another innovative approach involves the use of metal carbonyl complexes to create novel aminophosphonate derivatives. nih.gov For example, (aminomethyl)benzylphosphonates can be synthesized in a three-step process and then reacted with maleimide (B117702) ligands of cyclopentadienyl (B1206354) metal carbonyl complexes (where the metal is iron or ruthenium) to form metallocarbonyl aminophosphonate derivatives. nih.gov This strategy combines the properties of phosphonates with the unique characteristics of organometallic complexes. nih.gov

The development of new catalysts is also a key area of research. While some phospha-Mannich reactions can proceed without a catalyst, others benefit from the use of catalysts to improve efficiency and selectivity. researchgate.net The choice of catalyst can be critical in directing the reaction towards the desired product and minimizing the formation of unwanted side products.

The following table provides an overview of a novel synthetic approach for aminomethyl-H-phosphinic acids:

| Phosphorus Source | Amine | Aldehyde | Solvent/Conditions | Product | Key Finding |

| Hypophosphorous Acid (H₃PO₂) | Secondary Amines (pKa > 7-8) | Formaldehyde | Wet Acetic Acid | Aminomethyl-H-phosphinic acids | Nearly quantitative yields with high purity. |

Biochemical and Biological Research on Aminomethyl Methyl Phosphinic Acid and Its Derivatives

Comprehensive Investigations into Enzyme Inhibition Mechanisms

Aminomethyl(methyl)phosphinic acid and its derivatives have been the subject of extensive research, revealing their potential as potent enzyme inhibitors, particularly against urease. These compounds are considered extended transition state analogs for the enzymatic hydrolysis of urea (B33335). plos.orgresearchgate.net Their design often incorporates a stable carbon-to-phosphorus (C-P) bond, offering an advantage over previously studied inhibitors like phosphoramidates, which are susceptible to hydrolysis. nih.govacs.org

The core structure of this compound serves as a scaffold for developing a range of urease inhibitors. acs.orgnih.gov These organophosphorus compounds have demonstrated significant inhibitory activity against bacterial ureases, which are crucial virulence factors in various infections. nih.govnih.gov For instance, urease enables Helicobacter pylori to survive in the acidic environment of the stomach and contributes to the formation of urinary stones in infections caused by Proteus species. nih.govnih.gov

Kinetic studies have consistently shown that this compound and its derivatives act as reversible and competitive inhibitors of urease. nih.govacs.org This mode of inhibition signifies that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate, urea. nih.gov The inhibitory constants (Ki) for these compounds are often in the micromolar to nanomolar range, indicating high affinity for the enzyme. nih.govacs.org For example, N-(N′-benzyloxycarbonylglycyl)aminomethyl(P-methyl)phosphinothioic acid was identified as a potent, slow-binding inhibitor with a Ki of 170 nM against Bacillus pasteurii urease. acs.org

Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of this compound derivatives. These studies have explored the effects of various substitutions on the nitrogen atom.

N-Methylation: The introduction of methyl groups on the nitrogen atom significantly enhances inhibitory activity. For instance, N,N-dimethyl derivatives of aminomethane-P-methylphosphinic acids were found to be highly effective, with dissociation constants in the low micromolar range. nih.govresearchgate.net Specifically, the N,N-dimethyl derivative of aminomethane-P-methylphosphinic acid exhibited a Ki of 620 nM. nih.gov

Chain Length: The length of the substituent chain also plays a critical role. Aminomethyl(N-n-hexylaminomethyl)phosphinic acid was identified as a particularly potent inhibitor against Sporosarcina pasteurii urease, with a Ki value of 108 nM. nih.govnih.gov

Steric Factors: The size of the substituents is a key determinant of inhibitory potential. While increasing the size from methyl to benzyl (B1604629) groups did not improve affinity, a minor change from methyl to ethyl in geminal substituents led to a significant loss of activity. nih.gov

Table 1: Inhibitory Activities (Ki) of Selected this compound Derivatives

| Compound | Target Urease | Ki (µM) |

|---|---|---|

| Aminomethyl-P-methylphosphinic acid | Bacillus pasteurii | 340 |

| N-methylaminomethyl-P-methylphosphinic acid | Bacillus pasteurii | 36 |

| N,N-dimethylaminomethyl-P-methylphosphinic acid | Bacillus pasteurii | 0.62 |

| Aminomethyl(N-n-hexylaminomethyl)phosphinic acid | Sporosarcina pasteurii | 0.108 |

| N-(N′-benzyloxycarbonylglycyl)aminomethyl(P-methyl)phosphinothioic acid | Bacillus pasteurii | 0.17 |

This table is interactive. You can sort the columns by clicking on the headers.

The inhibitory effects of this compound derivatives have been evaluated against a panel of bacterial ureases. acs.orgnih.gov Compounds have shown varying degrees of potency against ureases from different bacterial species, such as Bacillus pasteurii, Proteus vulgaris, and Proteus mirabilis. acs.orgnih.gov For example, a series of bis(aminomethyl)phosphinic acid derivatives were tested against ureases from Sporosarcina pasteurii and Proteus mirabilis, with many exhibiting significant inhibition in the low micromolar range. nih.govacs.org This comparative analysis is essential for developing broad-spectrum urease inhibitors.

The efficacy of these inhibitors has been confirmed in whole-cell assays using pathogenic bacterial strains. plos.orgnih.gov Studies on a ureolytic strain of Proteus mirabilis demonstrated the high efficiency of N,N-dimethyl and N-methyl derivatives of aminomethane-P-methylphosphinic acids in inhibiting urease activity within intact bacterial cells. nih.gov For instance, in a whole-cell assay with P. mirabilis, the IC50 values for the N-methyl and N,N-dimethyl derivatives were 36 µM and 154 µM, respectively. nih.gov Similarly, bis(N-methylaminomethyl)phosphinic acid was found to be a highly effective inhibitor in studies with H. pylori J99. plos.org These findings are crucial as they indicate that the compounds can penetrate the bacterial cell wall and membrane to reach their target enzyme. plos.orgresearchgate.net

Molecular modeling studies have provided valuable insights into the binding modes of this compound derivatives within the urease active site. nih.govnih.gov These models reveal key interactions that contribute to the high-affinity binding of the inhibitors. nih.gov The phosphinate group of the inhibitor typically binds to the two nickel ions in the active site. nih.gov Additionally, the amine groups of the inhibitor form hydrogen bonds with amino acid residues such as Ala170 and Ala366. nih.gov In the case of inhibitors with longer aliphatic chains, like aminomethyl(N-n-hexylaminomethyl)phosphinic acid, the chain is well-accommodated in a neutral cleft formed by residues including Met318, Met367, and Cys322. nih.gov These detailed structural insights are instrumental in the rational design of new and more potent urease inhibitors. nih.govacs.org

General Principles of Transition State Mimicry in Enzymatic Reactions

The concept of transition state mimicry is a cornerstone of modern enzyme inhibitor design. Enzymes accelerate biochemical reactions by stabilizing the high-energy transition state of a substrate, thereby lowering the activation energy. Transition state analogs are stable molecules that structurally and electronically resemble this fleeting transition state. By binding tightly to the enzyme's active site, they effectively block the entry of the natural substrate and inhibit the enzymatic reaction.

Phosphinic acids, including this compound and its derivatives, are particularly effective transition state analogs for enzymes that catalyze the hydrolysis of peptide bonds, such as metalloproteases. wikipedia.org The tetrahedral phosphorus atom in the phosphinic acid moiety mimics the tetrahedral intermediate formed during peptide bond cleavage. This structural similarity allows these compounds to bind with high affinity to the active site of the enzyme.

Exploration of this compound as Inhibitors of Metalloproteases

Metalloproteases are a broad class of enzymes that utilize a metal ion, typically zinc, in their active site to catalyze the hydrolysis of peptide bonds. wikipedia.org They play crucial roles in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention. wikipedia.org this compound derivatives have been extensively investigated as inhibitors of these enzymes.

The design of these inhibitors is often guided by the structure of the target enzyme. nih.gov By understanding the interactions between the enzyme and its natural substrate, researchers can rationally design phosphinic acid-based inhibitors with improved potency and selectivity. nih.gov For instance, modifications to the side chains of phosphinic pseudopeptides can lead to a significant enhancement in their inhibitory activity against specific metalloproteases, such as aminopeptidases. nih.gov

The inhibitory mechanism of these compounds involves the chelation of the active site zinc ion by the phosphinic acid group. This interaction, coupled with other favorable contacts within the enzyme's binding pocket, results in potent inhibition. Research has demonstrated that phosphinic pseudopeptides can be highly effective inhibitors of zinc-containing proteases, including those from the M1 and M17 families of aminopeptidases. nih.gov

Below is a data table summarizing the inhibitory activity of selected phosphinic acid derivatives against various metalloproteases:

| Inhibitor | Target Enzyme | IC₅₀ (nM) |

| hPhePψ[CH₂]Phe | Neisseria meningitidis APN | Low nanomolar |

| hPhePψ[CH₂]Phe | Human APN | Low nanomolar |

| hPhePψ[CH₂]Phe | Porcine APN | Low nanomolar |

| Phosphinic dipeptides | MMP-11 | Not specified |

| Phosphinic dipeptides | MMP-13 | Not specified |

Note: IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Role as Inhibitors of Phosphatases and Other Hydrolytic Enzymes

Phosphatases are a class of hydrolytic enzymes responsible for the removal of phosphate (B84403) groups from proteins and other molecules, a process known as dephosphorylation. This enzymatic activity is a key component of cellular signaling pathways. Aberrant phosphatase activity has been implicated in various diseases.

While the primary focus of this compound research has been on metalloproteases, there is evidence to suggest their potential as inhibitors of phosphatases as well. The phosphinic acid moiety can mimic the phosphate group of the natural substrate, allowing it to bind to the active site of a phosphatase. However, replacement of a phosphonic acid moiety with a phosphinic acid in a series of benzylphosphonic acid inhibitors of human prostatic acid phosphatase led to a great reduction in potency, indicating that the specific chemical nature of the phosphorus-containing group is critical for potent inhibition. nih.gov

Further research is needed to fully elucidate the potential of this compound and its derivatives as broad-spectrum or selective phosphatase inhibitors.

Peptidomimetic Design and Applications Incorporating this compound

Rational Design of Phosphinic Pseudopeptides

Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to improve properties such as stability and bioavailability. Phosphinic pseudopeptides are a class of peptidomimetics where a peptide bond has been replaced by a phosphinic acid linkage. This substitution creates a molecule that can act as a potent inhibitor of proteases. nih.govnih.gov

The rational design of phosphinic pseudopeptides involves a deep understanding of the target enzyme's structure and mechanism. nih.gov By leveraging this knowledge, medicinal chemists can design inhibitors with high affinity and selectivity. For example, the design of novel phosphinic dipeptide inhibitors was based on the known structures of various aminopeptidases complexed with a canonical phosphinate ligand. nih.gov This structure-guided approach allows for targeted modifications to optimize the inhibitor's interaction with the enzyme's active site. nih.gov

Synthetic methodologies for the efficient production of phosphinic dipeptide building blocks are crucial for developing these inhibitors. nih.gov Tandem reactions, such as the esterification of α-aminophosphinic and acrylic acids, provide a streamlined approach to synthesizing these valuable compounds. nih.gov

Investigations into Enhanced Conformational Stability and Enzymatic Resistance in Peptidomimetics

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. Peptidomimetics, such as those incorporating this compound, are designed to overcome this limitation. The phosphinic acid linkage is not recognized by proteases, rendering the peptidomimetic resistant to enzymatic cleavage. researchgate.net

Furthermore, the incorporation of non-natural amino acids and other structural modifications can enhance the conformational stability of peptidomimetics. nih.govprismbiolab.com By constraining the molecule into a specific bioactive conformation, it is possible to improve its binding affinity and selectivity for the target enzyme. prismbiolab.commdpi.com Techniques such as macrocyclization and the introduction of rigidifying elements are employed to achieve this conformational control. nih.govprismbiolab.com The enhanced stability and resistance to degradation make phosphinic pseudopeptides promising candidates for the development of new therapeutic agents. researchgate.net

Exploration of this compound in Catalysis and Coordination Chemistry

The utility of this compound and its derivatives extends beyond their biological applications into the realms of catalysis and coordination chemistry. The phosphinic acid group is a versatile ligand capable of coordinating with a variety of metal ions.

Studies have investigated the complexing properties of aminomethylenephosphinic acids with several divalent metal cations, including Mg²⁺, Ca²⁺, Pb²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, and Zn²⁺. rsc.org The stability of these complexes is influenced by the nature of the metal ion and the structure of the phosphinic acid ligand. rsc.org It has been noted that the stability constants of these complexes are generally lower than those of their corresponding acetic or phosphonic acid analogs. rsc.org

In the context of catalysis, the coordination of these ligands to metal centers can modulate the catalytic activity of the metal complex. Quantum chemical studies have explored the electronic structure and complexation behavior of methyl-substituted phosphinic acids with actinides like U(VI) and Pu(IV). nih.gov These studies provide insights into the nature of the metal-ligand bonding and can inform the design of novel catalytic systems. nih.gov The ability of these compounds to form stable complexes with a range of metal ions suggests their potential use in various catalytic and separation processes.

Ligand Design for Metal Coordination

Research has demonstrated that aminomethylenephosphinic acids can form complexes with divalent metal ions such as Mg²⁺, Ca²⁺, Pb²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, and Zn²⁺. rsc.org However, the stability constants of these complexes are generally lower than those of their corresponding acetic or phosphonic acid analogues. rsc.org A study on piperidinomethylphosphinic acid and piperazine-1,4-diylbis(methylene)bis(phosphinic acid) indicated a strong acidity of the phosphinic groups and a low basicity of the nitrogen atoms. rsc.org

In contrast, certain methylene-bis[(aminomethyl)phosphinic acids] exhibit unusually high basicity of their nitrogen atoms, leading to the formation of highly stable complexes with divalent metal ions. nih.govresearchgate.net The presence of a hydroxyl group on the central carbon atom of these geminal bis(phosphinate) ligands plays a crucial role. nih.govresearchgate.net Deprotonation of this hydroxyl group results in an alcoholate anion that can act as a bridging ligand, promoting the formation of polynuclear complexes. nih.govresearchgate.net

X-ray diffraction studies have revealed unexpected and complex geometries for these metal complexes. For instance, a dinuclear copper(II) complex was found to contain a bridging μ₂-alcoholate group, with each ligand molecule chelating to a different metal center. nih.govresearchgate.net In another example, a cubane-like cobalt(II) complex was characterized by a structure where one μ₃-hydroxide and three μ₃-alcoholate anions occupy the vertices of the cube. nih.govresearchgate.net In this arrangement, both phosphinate groups of a single ligand molecule chelate the same cobalt(II) ion, while its amino groups bind to different neighboring metal ions, which are in turn bridged by the alcoholate group of that ligand. nih.govresearchgate.net

The complexation behavior of a chiral bis(aminomethyl)phosphinic acid ligand with transition metals (Co²⁺, Ni²⁺, Zn²⁺, Fe²⁺, Cu²⁺, Cd²⁺) and lanthanide ions (La³⁺, Gd³⁺) has also been investigated, highlighting significant differences in coordination between these two groups of metals. researchgate.net The ability of aminomethylphosphonic acids and their derivatives to chelate metal ions has led to their application in metal extraction, such as the sorption of uranium(VI) and lead(II), and as corrosion inhibitors for metals like iron. orientjchem.org

Table 1: Stability Constants (log K) of Metal Complexes with Aminomethylenephosphinic Acid Derivatives

This table is representative and compiled from data on various aminomethylenephosphinic acid derivatives. The specific ligand and conditions can influence the stability constants.

| Metal Ion | log K₁ |

| Mg²⁺ | < 3 |

| Ca²⁺ | < 3 |

| Co²⁺ | ~ 5-6 |

| Ni²⁺ | ~ 6-7 |

| Cu²⁺ | ~ 9-10 |

| Zn²⁺ | ~ 5-6 |

| Cd²⁺ | ~ 5-6 |

| Pb²⁺ | ~ 6-7 |

Application in Asymmetric Synthetic Transformations

The structural analogy of α-aminophosphonic acids to α-amino acids has made them valuable targets in medicinal chemistry and drug design. mdpi.comnih.govrug.nl Consequently, the development of stereoselective methods for their synthesis has become a significant area of research. This compound derivatives have been employed as key intermediates and building blocks in various asymmetric synthetic transformations to produce enantiomerically pure or enriched α-aminophosphonic and α-amino-C-phosphinic acids. mdpi.commdpi.com

A primary strategy in the asymmetric synthesis of these compounds involves the diastereoselective or enantioselective formation of carbon-carbon, carbon-phosphorus, or carbon-nitrogen bonds. mdpi.com One common approach is the alkylation of chiral Schiff bases derived from aminophosphonates. For example, the chiral Schiff base formed from the condensation of (+)-ketopinic acid and diethyl aminomethylphosphonate (B1262766) can be alkylated with benzyl or allyl halides. Subsequent hydrolysis yields diethyl (S)-α-amino-α-alkyl phosphonates with high enantiomeric excess. tandfonline.com

Another widely used method is the nucleophilic addition of phosphorus compounds to chiral imines or the addition of nucleophiles to chiral phosphorylated imines. mdpi.commdpi.com For instance, the addition of ethyl phenylphosphinate to chiral N-sulfinylaldimines has been reported to produce optically enriched α-amino-C-phosphinic acids. mdpi.com The N-sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the addition, and can be subsequently removed to afford the desired product. mdpi.com

Enzymatic resolution has also been successfully applied for the synthesis of enantiomerically pure α-amino-C-phosphinic acids. mdpi.com In one example, racemic α-aminobenzyl hydroxymethyl phosphinic acid was acylated, and the resulting N-phenylacetyl derivative was resolved using penicillin amidase. This biocatalytic hydrolysis selectively deacylated one enantiomer, allowing for the separation and subsequent isolation of the enantiomerically pure (R)- and (S)-α-amino-C-phosphinic acids. mdpi.com

These asymmetric methodologies are crucial for accessing specific stereoisomers of α-aminophosphonic and phosphinic acid derivatives, which is often a prerequisite for their biological activity as enzyme inhibitors or peptidomimetics. mdpi.commdpi.com The ability to control the stereochemistry at the α-carbon is a key factor in the design and synthesis of new therapeutic agents based on these phosphorus-containing amino acid analogues. nih.govrug.nlmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of aminomethyl(methyl)phosphinic acid, providing detailed information about the connectivity and chemical environment of its atoms. Analysis typically involves a combination of ¹H, ¹³C, and ³¹P NMR experiments.

¹H NMR: Proton NMR provides information on the number of different kinds of protons and their neighboring atoms. For an aminoalkylphosphinic acid, one would expect to see distinct signals for the protons on the methyl group attached to phosphorus, the methylene (B1212753) group adjacent to both the phosphorus and nitrogen atoms, and the protons of the amino group.

¹³C NMR: Carbon NMR is used to determine the types of carbon atoms in the molecule. For aminoalkylphosphinic acids, characteristic chemical shifts and coupling constants (¹JPC, ²JPC) arising from the interaction between the carbon nuclei and the phosphorus nucleus are key identifiers. A study on various amino-alkylphosphonic acids reported detailed ¹³C chemical shifts and ³¹P,¹³C coupling constants, which are critical for confirming the carbon skeleton and the position of the phosphonate (B1237965) group nih.gov.

³¹P NMR: Phosphorus-31 NMR is particularly powerful for characterizing organophosphorus compounds. The chemical shift of the phosphorus atom is highly sensitive to its oxidation state and the nature of the substituents attached to it. The signal for a phosphinic acid would appear in a characteristic region of the spectrum, and its coupling to adjacent protons would provide further structural confirmation. For instance, ³¹P NMR has been extensively used to study various phosphonic and phosphinic acid derivatives, with the chemical shifts being sensitive to factors like pH and cation concentration researchgate.netnih.gov.

While specific spectral data for this compound is not widely published, the table below shows representative NMR data for the closely related compound, (Aminomethyl)phosphonic acid (AMPA), to illustrate the type of information obtained.

| Nucleus | Technique | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | 1D NMR | ~3.2 (t) | chemicalbook.com |

| ¹³C | 1D NMR | Data not available in search results | N/A |

| ³¹P | 1D NMR | ~14.3 - 20.5 (depending on conditions) | researchgate.net |

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and assessing its purity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be analyzed with minimal fragmentation, typically observing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion. The resulting fragmentation pattern is a unique fingerprint of the molecule. For aminoalkylphosphorus compounds, common fragmentation pathways involve the cleavage of the C-P bond or losses of small neutral molecules like water or ammonia. These fragmentation patterns are crucial for distinguishing between isomers and identifying unknown metabolites or degradation products. For example, detailed MS/MS studies on the related compound AMPA have elucidated its characteristic fragmentation pathways in negative ion mode researchgate.net.

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | CH₆NO₃P | - | nih.gov |

| Molecular Weight | 111.04 g/mol | - | nih.gov |

| Precursor Ion (Positive Mode) | m/z 112 [M+H]⁺ | LC-ESI-QQ | |

| Major Fragment Ion (Positive Mode) | m/z 80.1 | LC-ESI-QQ (MS2) | |

| Precursor Ion (Negative Mode) | m/z 110 [M-H]⁻ | LC-ESI-QQ | nih.gov |

X-ray Crystallography for Solid-State Structural Determination of Aminoalkylphosphinic Acids

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state nih.gov. For aminoalkylphosphinic acids, this technique can provide unambiguous proof of structure and reveal key stereochemical details. To perform X-ray crystallography, the compound must first be grown into a high-quality single crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined lsuhsc.edu.

Key structural features of aminoalkylphosphinic acids revealed by X-ray crystallography include:

Zwitterionic Form: Like amino acids, these compounds typically exist as zwitterions in the solid state, with a protonated amino group (—NH₃⁺) and a deprotonated phosphinate group (—PO₂⁻). This is strongly demonstrated by both NMR and X-ray studies researchgate.net.

Bond Lengths and Angles: The technique provides precise measurements of all bond lengths and angles, confirming the geometry around the phosphorus center.

While a specific crystal structure for this compound is not publicly available, data from the closely related (aminomethyl)phosphonic acid (AMPA) confirms its zwitterionic nature and the extensive hydrogen-bonding network in its crystal structure nih.gov.

Assessment of Hydrolytic Stability Using Advanced Analytical Techniques

The hydrolytic stability of phosphinic acids is a critical parameter, particularly for assessing their environmental persistence and behavior in aqueous solutions. The hydrolysis of phosphinic acid esters and amides is a key reaction, often studied under both acidic and basic conditions nih.gov.

The general approach to studying hydrolytic stability involves incubating the compound in aqueous solutions at controlled pH and temperature, and monitoring its concentration over time. Advanced analytical techniques are required for the sensitive and selective quantification of the parent compound and any degradation products.

Methodology: Hydrolysis is often catalyzed by strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures mdpi.comnih.gov. The rate of hydrolysis can be significantly influenced by factors such as pH and the presence of other chemical species mdpi.com.

Analytical Techniques: High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is the method of choice for these studies. It allows for the separation and quantification of the parent phosphinic acid from its potential hydrolysis products. NMR spectroscopy can also be used to monitor the degradation process, as the chemical shifts of the phosphorus atom and adjacent groups are sensitive to changes in the molecular structure rsc.orgacs.org.

Studies on phosphinates and phosphonates show that hydrolysis typically involves the cleavage of the P-O or P-N bond, leading to the formation of the corresponding phosphinic acid nih.gov. The stability of the P-C bond in this compound under hydrolytic conditions is expected to be high, a characteristic feature of phosphinic acids.

Computational and Theoretical Chemistry in Aminomethyl Methyl Phosphinic Acid Research

Structure-Based Design Principles for Inhibitor Development

The design of potent and selective enzyme inhibitors is a cornerstone of modern drug development. benthamdirect.com For compounds like aminomethyl(methyl)phosphinic acid, structure-based design leverages the three-dimensional structure of the target enzyme to create effective inhibitors. benthamdirect.comresearchgate.net The phosphinic acid group is particularly valuable as it can act as a transition-state analogue inhibitor, mimicking the tetrahedral geometry of transient species formed during enzymatic reactions, such as peptide bond hydrolysis. nih.gov

A key principle in the design of these inhibitors is the use of the phosphinic acid moiety as a structural and functional core. researchgate.net This group can establish strong electrostatic interactions, often with metal ions like zinc or nickel present in the active sites of metalloenzymes. nih.govresearchgate.net For instance, in the design of urease inhibitors, the phosphinic acid functionality is crucial for coordinating with the nickel ions in the enzyme's active site, a critical interaction for potent inhibition. tandfonline.comnih.gov Research on bis(aminomethyl)phosphinic acid has demonstrated its potential as a scaffold for developing effective bacterial urease inhibitors. nih.gov

Computational approaches allow for the rational design of modifications to the core this compound structure to enhance binding affinity and selectivity. benthamdirect.com By analyzing the enzyme's active site, researchers can add or modify functional groups on the inhibitor to exploit specific pockets and interactions, thereby improving its pharmacological profile. researchgate.net This strategy was successfully employed in developing phosphinic dipeptide analogues as potent inhibitors of metalloaminopeptidases. researchgate.net

Table 1: Key Principles in Structure-Based Design of Phosphinic Acid Inhibitors

| Design Principle | Description | Target Enzyme Example |

| Transition-State Analogy | The tetrahedral phosphinic acid group mimics the high-energy transition state of substrate hydrolysis. nih.gov | Aminopeptidases, Proteases |

| Metalloenzyme Active Site Targeting | The phosphinate group coordinates with metal ions (e.g., Zn²⁺, Ni²⁺) in the enzyme's catalytic center. nih.govtandfonline.com | Urease, Angiotensin-Converting Enzyme (ACE) |

| Scaffold-Based Design | The this compound structure serves as a core scaffold for further chemical modification to optimize binding. nih.gov | Bacterial Ureases |

| Structure-Activity Relationship (SAR) | Computational analysis predicts how structural modifications will affect inhibitory activity, guiding synthetic efforts. benthamdirect.comresearchgate.net | Various Pathogenic Enzymes |

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as an this compound derivative, to its receptor enzyme. nih.govnih.gov These methods provide a detailed view of the ligand-receptor complex at an atomic level. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netnih.gov For this compound-based inhibitors, docking studies are used to assess how the molecule fits into the enzyme's active site and to identify key interactions, such as hydrogen bonds and electrostatic interactions with amino acid residues and metal ions. researchgate.netrsc.org For example, docking simulations of inhibitors in the urease active site can reveal crucial interactions with the nickel ions and surrounding residues, helping to rationalize the compound's inhibitory potency. rsc.org

Molecular Dynamics (MD) simulations are then used to evaluate the stability of the docked ligand-receptor complex over time. nih.govrsc.org An MD simulation calculates the motion of atoms in the system, providing insights into the flexibility of the protein and the ligand, and the persistence of key binding interactions. nih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. nih.govnih.gov A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov These simulations were instrumental in confirming the binding modes of novel urease inhibitors. rsc.org

Combined, these techniques offer a comprehensive understanding of the binding process, from initial recognition to the formation of a stable complex. nih.gov This knowledge is invaluable for refining inhibitor design and predicting the efficacy of new drug candidates. nih.govchemicalpapers.com

Table 2: Parameters Analyzed in Molecular Docking and MD Simulations

| Technique | Parameter | Purpose |

| Molecular Docking | Binding Energy/Score | Estimates the binding affinity of the ligand to the receptor. chemicalpapers.com |

| Binding Pose/Orientation | Predicts the most stable conformation of the ligand in the active site. researchgate.net | |

| Key Interactions | Identifies hydrogen bonds, hydrophobic contacts, and metal coordination. nih.gov | |

| Molecular Dynamics | Root-Mean-Square Deviation (RMSD) | Assesses the structural stability of the protein-ligand complex over time. nih.govnih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Identifies flexible regions of the protein upon ligand binding. revista-agroproductividad.org | |

| Hydrogen Bond Analysis | Tracks the persistence of specific hydrogen bonds during the simulation. researchgate.net | |

| Binding Free Energy (e.g., MM-PBSA) | Provides a more accurate estimation of binding affinity by considering solvation effects. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of this compound. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular reactivity that cannot be obtained from classical molecular mechanics. nih.gov

DFT methods are widely used to optimize the molecular geometry of phosphinic acids and to calculate a range of electronic properties. ijcce.ac.ir These properties include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting non-covalent interactions with the enzyme's active site.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ijcce.ac.ir

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. ijcce.ac.ir

NMR Chemical Shifts: Quantum chemical calculations can predict NMR chemical shifts (e.g., for ³¹P, ¹³C, ¹H) with a high degree of accuracy, which is invaluable for structure verification and for studying ligand-receptor interactions. mdpi.comyoutube.com

These calculations provide a fundamental understanding of the molecule's reactivity profile, guiding the design of derivatives with enhanced interaction capabilities for specific biological targets. nih.gov

Mechanistic Modeling of Enzymatic Processes and Catalytic Cycles

Computational modeling is a powerful tool for elucidating the detailed mechanisms of enzyme-catalyzed reactions and how inhibitors like this compound interfere with these processes. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for this purpose. mdpi.com

In a QM/MM simulation, the region of the system where bond-breaking and bond-forming events occur (e.g., the inhibitor and key active site residues) is treated with a high-level quantum mechanics method. mdpi.com The rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. This approach allows for the accurate modeling of the reaction chemistry while still accounting for the influence of the entire protein environment. mdpi.com

Using QM/MM molecular dynamics simulations, researchers can map the entire energy profile of a reaction, including the transition states and intermediates. mdpi.com This allows for the calculation of activation energies, providing a quantitative measure of the reaction rate. nih.gov For an inhibitor, this modeling can reveal how it blocks the catalytic cycle. For example, in the case of a urease inhibitor, modeling can show how the phosphinic acid moiety coordinates to the nickel ions and mimics the tetrahedral transition state of urea (B33335) hydrolysis, thereby blocking the enzyme's function. mdpi.com These mechanistic insights are critical for understanding why certain inhibitors are effective and for designing new compounds with improved inhibitory mechanisms. mdpi.com

Q & A

Q. What are the primary synthetic routes for aminomethyl(methyl)phosphinic acid, and how are they optimized for yield and purity?

The compound is typically synthesized via Mannich-type reactions involving formaldehyde, amines, and phosphite esters. For example, diethyl phosphite reacts with formaldehyde and methylamine derivatives under controlled pH and temperature to form phosphinic acid esters, which are subsequently hydrolyzed to the target acid . Optimization involves adjusting stoichiometry (e.g., 1:1:1 molar ratios of amine, formaldehyde, and phosphite) and reaction conditions (e.g., 0–5°C for exothermic control). Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : <sup>31</sup>P NMR confirms the phosphinic acid structure (δ = 15–25 ppm for P–O bonds), while <sup>1</sup>H and <sup>13</sup>C NMR identify methyl and aminomethyl groups .

- HPLC-MS : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) coupled to ESI-MS detects molecular ions (e.g., [M+H]<sup>+</sup> at m/z 140–160) and ensures purity .

- Elemental analysis : Validates C, H, N, and P content within ±0.3% of theoretical values .

Q. What are the key applications of this compound in biochemical research?

The compound is a competitive urease inhibitor , disrupting nickel-dependent enzymatic activity in pathogens like Proteus mirabilis (Ki = 0.62 µM) . It also chelates metal ions (e.g., Ni<sup>2+</sup>, Co<sup>2+</sup>) in catalysis studies and serves as a precursor for phosphinic peptide analogs targeting proteases .

Advanced Research Questions

Q. How does stereochemistry at the α-carbon influence the biological activity of this compound derivatives?

Enantiomeric purity critically affects binding affinity. For example, (R)-configured derivatives exhibit 10-fold higher inhibition of Sporosarcina pasteurii urease (Ki = 108 nM) compared to (S)-isomers due to optimized hydrogen bonding with Ala170 and Ala366 residues . Stereoselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cu(II)-bisoxazoline complexes) to achieve >90% enantiomeric excess .

Q. What experimental strategies resolve contradictions in reported inhibition constants (Ki) across studies?

Discrepancies in Ki values (e.g., 0.62 µM vs. 0.202 µM for P. mirabilis urease) arise from differences in:

- Enzyme sources : Purified vs. whole-cell urease (e.g., compound 14 shows stronger activity in cellular assays due to membrane permeabilization) .

- Assay conditions : pH (optimal range: 7.5–8.5) and buffer composition (e.g., Tris-HCl vs. HEPES) alter ionization of phosphinic acid groups .

- Inhibitor pre-treatment : Pre-incubation time (5–30 min) impacts binding kinetics .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to urease’s active site. Key interactions include:

- Phosphinic acid group : Coordinates with Ni<sup>2+</sup> ions (bond distance: 2.1–2.3 Å).

- Aminomethyl moiety : Forms hydrogen bonds with conserved residues (e.g., His593 in Klebsiella aerogenes urease) .

- Methyl substituents : Enhance hydrophobic interactions with Ala366 and Met637 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.